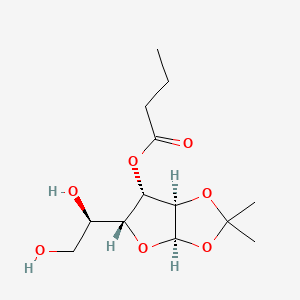
Epalrestat
Descripción general
Descripción
Epalrestat es un derivado del ácido carboxílico y un inhibidor de la aldosa reductasa no competitivo y reversible. Se utiliza principalmente para el tratamiento de la neuropatía diabética, que es una complicación común a largo plazo en pacientes con diabetes mellitus. This compound reduce la acumulación de sorbitol intracelular, que se cree que es la causa de la neuropatía, retinopatía y nefropatía diabéticas .
Aplicaciones Científicas De Investigación
Epalrestat tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo en estudios de inhibidores de la aldosa reductasa.
Biología: Se investiga por sus efectos en las vías celulares que involucran la acumulación de sorbitol.
Industria: Se utiliza en el desarrollo de formulaciones farmacéuticas para el tratamiento de complicaciones diabéticas.
Mecanismo De Acción
Epalrestat inhibe la enzima aldosa reductasa, que cataliza la conversión de glucosa en sorbitol. En condiciones de hiperglucemia, la acumulación de sorbitol en las células conduce a estrés osmótico y daño celular. Al inhibir la aldosa reductasa, this compound reduce la acumulación de sorbitol, previniendo o mitigando el daño asociado con las complicaciones diabéticas .
Análisis Bioquímico
Biochemical Properties
Epalrestat plays a significant role in biochemical reactions. It interacts with the enzyme aldose reductase, a key enzyme in the polyol pathway . Under hyperglycemic conditions, this compound reduces the accumulation of intracellular sorbitol, which has been implicated in the pathogenesis of late-onset complications of diabetes mellitus .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by reducing the accumulation of intracellular sorbitol . This reduction is believed to alleviate symptoms of diabetic neuropathy, retinopathy, and nephropathy . In addition, this compound has been shown to improve the function of the blood-brain barrier by enhancing endothelial cell function during cerebral ischemia .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits aldose reductase, an enzyme that catalyzes the reduction of glucose to sorbitol . This inhibition prevents the accumulation of sorbitol within cells, thereby reducing the risk of diabetic complications . Furthermore, this compound has been shown to reduce oxidative stress and inflammation in animal models of Parkinson’s disease .
Temporal Effects in Laboratory Settings
Over time, this compound has been shown to effectively delay the progression of diabetic neuropathy and ameliorate associated symptoms . This effect was most evident in subjects with better glycemic control and with no or mild microangiopathies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study using a mouse model of Parkinson’s disease, this compound was shown to improve motor symptoms by reducing oxidative stress and inflammation .
Metabolic Pathways
This compound is involved in the polyol metabolic pathway. It interacts with the enzyme aldose reductase, reducing the accumulation of intracellular sorbitol under hyperglycemic conditions . This action is believed to alleviate the symptoms of diabetic neuropathy, retinopathy, and nephropathy .
Transport and Distribution
It is known that this compound is easily absorbed into neural tissue , suggesting that it may be transported across cell membranes and distributed within the nervous system.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Epalrestat se puede sintetizar a través de un proceso de varios pasos que involucra la reacción de varios intermediarios químicos. Un método común involucra la condensación de 2-metil-3-fenilprop-2-enal con rodanina para formar el intermedio clave, que luego se hace reaccionar con ácido cloroacético para producir this compound .
Métodos de producción industrial
En entornos industriales, la producción de this compound implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, el pH y el tiempo de reacción. El producto final generalmente se purifica mediante técnicas de recristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
Epalrestat experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar los sulfoxidos y sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados alcohólicos correspondientes.
Sustitución: This compound puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo carboxilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se pueden utilizar nucleófilos como aminas y alcoholes en condiciones básicas.
Productos principales formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de alcohol.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
Compuestos similares
- Ranirestat
- Fidarestat
- Sorbinil
- Tolrestat
Comparación
Epalrestat es único entre los inhibidores de la aldosa reductasa debido a su mecanismo de inhibición reversible y no competitivo. A diferencia de algunos otros inhibidores, this compound es bien tolerado con efectos secundarios mínimos, lo que lo convierte en el único inhibidor de la aldosa reductasa actualmente disponible en el mercado .
Propiedades
IUPAC Name |
2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c1-10(7-11-5-3-2-4-6-11)8-12-14(19)16(9-13(17)18)15(20)21-12/h2-8H,9H2,1H3,(H,17,18)/b10-7+,12-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNUOJQWGUIOLD-NFZZJPOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046479 | |
| Record name | Epalrestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26664249 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
82159-09-9 | |
| Record name | Epalrestat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82159-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epalrestat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082159099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epalrestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15293 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Epalrestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Epalrestat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPALRESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/424DV0807X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















